1-Methyl-4-thionaphthamide

Description

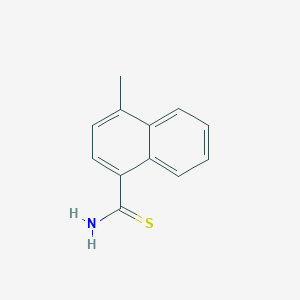

1-Methyl-4-thionaphthamide (C₁₁H₁₁NS) is a sulfur-containing naphthalene derivative characterized by a methyl group at the 1-position and a thioamide functional group at the 4-position of the naphthalene ring.

Properties

Molecular Formula |

C12H11NS |

|---|---|

Molecular Weight |

201.29 g/mol |

IUPAC Name |

4-methylnaphthalene-1-carbothioamide |

InChI |

InChI=1S/C12H11NS/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3,(H2,13,14) |

InChI Key |

NGALPGPLXASTQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=S)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from structurally related compounds discussed in the toxicological profile:

Key Structural and Functional Differences

| Compound | Structure | Functional Groups | Toxicity Profile (from evidence) |

|---|---|---|---|

| Naphthalene | Two fused benzene rings | None | Associated with hemolytic anemia, cataracts |

| 1-Methylnaphthalene | Naphthalene + methyl at position 1 | Methyl group | Limited toxicity data; suspected respiratory irritant |

| 2-Methylnaphthalene | Naphthalene + methyl at position 2 | Methyl group | Similar to 1-methylnaphthalene; potential liver effects |

| 1-Methyl-4-thionaphthamide | Naphthalene + methyl (position 1) + thioamide (position 4) | Methyl, thioamide | No data available (Not mentioned in evidence) |

Critical Limitations of Available Evidence

Irrelevance to this compound : The provided evidence focuses solely on naphthalene and its methylated analogs, omitting sulfur-containing derivatives entirely.

Toxicological Uncertainties : The absence of data for this compound precludes meaningful comparison with its analogs.

Recommendations for Future Research

To address knowledge gaps, prioritized studies should include:

- Synthesis and Characterization : Develop protocols for synthesizing this compound and confirm its structure via NMR and X-ray crystallography.

- Toxicokinetic Studies : Investigate absorption, metabolism, and excretion pathways in model organisms.

- Comparative Toxicity Assays : Evaluate its effects relative to 1-methylnaphthalene and other PAHs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.